1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene
CAS No.:
Cat. No.: VC18826691
Molecular Formula: C8H5Cl2F3
Molecular Weight: 229.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Cl2F3 |
|---|---|
| Molecular Weight | 229.02 g/mol |
| IUPAC Name | 1,2-dichloro-3-ethyl-4,5,6-trifluorobenzene |
| Standard InChI | InChI=1S/C8H5Cl2F3/c1-2-3-4(9)5(10)7(12)8(13)6(3)11/h2H2,1H3 |
| Standard InChI Key | RPDQGHMXOQYAIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=C(C(=C1Cl)Cl)F)F)F |
Introduction
1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene is a complex aromatic compound featuring both chlorine and fluorine substituents on a benzene ring, along with an ethyl group. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 239.06 g/mol. This compound belongs to the class of halogenated aromatic hydrocarbons, which are significant in industrial applications due to their stability and reactivity.
Chemical Reactions and Reactivity
This compound participates in various chemical reactions typical of halogenated compounds. The electron-withdrawing effects of both chlorine and fluorine atoms can stabilize intermediates formed during substitution reactions, influencing its reactivity as an electrophile or nucleophile in organic synthesis.
Applications and Research Findings
1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene finds applications in several scientific fields, including organic synthesis and material science. Its unique electronic properties may lead to different reactivity patterns and biological activities compared to its analogs.
| Field of Application | Potential Use |
|---|---|
| Organic Synthesis | Intermediate in complex reactions |
| Material Science | Development of new materials with specific properties |
Comparison with Similar Compounds
Several compounds share structural similarities with 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dichlorobenzene | C6H4Cl2 | Simple dichlorinated structure without fluorines |
| 1-Chloro-2-fluoro-4-methylbenzene | C7H6ClF | Contains a methyl group instead of ethyl |
| 2-Chloro-3-fluoroaniline | C6H5ClFN2 | Aniline derivative with one chlorine and one fluorine |
| 1-Fluoro-2-chlorobenzene | C6H4ClF | Contains only one fluorine and one chlorine |
The distinct combination of both chlorinated and trifluorinated groups along with an ethyl substituent sets 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene apart from these similar compounds.
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